N-[(2,4-Difluorophenyl)methyl]-1,4-dihydro-5-hydroxy-4-oxo-3-pyridinecarboxamide
Description
Properties
Molecular Formula |
C13H10F2N2O3 |
|---|---|
Molecular Weight |
280.23 g/mol |
IUPAC Name |
N-[(2,4-difluorophenyl)methyl]-5-hydroxy-4-oxo-1H-pyridine-3-carboxamide |
InChI |
InChI=1S/C13H10F2N2O3/c14-8-2-1-7(10(15)3-8)4-17-13(20)9-5-16-6-11(18)12(9)19/h1-3,5-6,18H,4H2,(H,16,19)(H,17,20) |
InChI Key |
CKPPYTYTWPIIPT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)F)CNC(=O)C2=CNC=C(C2=O)O |
Origin of Product |
United States |
Preparation Methods
Chemical Structure and Properties
- Molecular Formula: C₁₃H₁₀F₂N₂O₃
- Molecular Weight: 280.227 g/mol
- IUPAC Name: N-[(2,4-difluorophenyl)methyl]-5-hydroxy-4-oxo-1H-pyridine-3-carboxamide
- SMILES: OC1=CNC=C(C(=O)NCc2ccc(F)cc2F)C1=O
- Key Functional Groups:
- Pyridine ring with hydroxy and oxo substituents
- Carboxamide linkage
- 2,4-Difluorobenzyl substituent on the amide nitrogen
These features suggest the compound is synthesized via coupling of a suitably functionalized pyridinecarboxylic acid derivative with a 2,4-difluorobenzyl amine or its equivalent.
Preparation Methods Overview
General Synthetic Strategy
The preparation of N-[(2,4-Difluorophenyl)methyl]-1,4-dihydro-5-hydroxy-4-oxo-3-pyridinecarboxamide typically involves:
- Synthesis of the pyridine-3-carboxylic acid derivative bearing hydroxy and oxo groups at positions 5 and 4, respectively.
- Activation of the carboxylic acid (or its derivative) to enable amide bond formation.
- Coupling with 2,4-difluorobenzylamine to form the target amide.
Detailed Preparation Steps
Preparation of the Pyridinecarboxylic Acid Intermediate
- The 1,4-dihydro-5-hydroxy-4-oxo-3-pyridinecarboxylic acid core can be prepared by selective oxidation and hydroxylation of pyridine derivatives or via multi-step synthesis involving pyridine ring functionalization.
- The hydroxy group at position 5 and oxo group at position 4 are introduced through controlled oxidation reactions, often using reagents such as selenium dioxide or chromium-based oxidants under mild conditions to avoid over-oxidation.
- The carboxylic acid function at position 3 is either introduced by direct carboxylation or through hydrolysis of ester precursors.
Activation of the Carboxylic Acid
- The carboxylic acid is typically converted into an activated intermediate such as an acid chloride, mixed anhydride, or an active ester (e.g., N-hydroxysuccinimide ester).
- Common reagents include thionyl chloride (SOCl₂), oxalyl chloride, or carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) in the presence of catalytic 4-dimethylaminopyridine (DMAP).
- Activation is performed under anhydrous conditions, often in inert solvents like dichloromethane or tetrahydrofuran at low temperatures (0–5 °C) to prevent side reactions.
Amide Bond Formation with 2,4-Difluorobenzylamine
- The activated pyridinecarboxylic intermediate is reacted with 2,4-difluorobenzylamine.
- The amine is usually added dropwise to the activated acid intermediate solution, maintaining low temperature to control reaction rate.
- The reaction mixture is stirred for several hours (typically 2–24 h) at room temperature or slightly elevated temperatures (25–40 °C).
- Completion is monitored by thin-layer chromatography (TLC) or HPLC.
- After reaction completion, the mixture is quenched with water, and the product is extracted using organic solvents.
- Purification is achieved by recrystallization or chromatographic methods.
Representative Experimental Procedure
| Step | Reagents & Conditions | Notes |
|---|---|---|
| 1. Activation | Pyridine-3-carboxylic acid derivative (1 equiv), thionyl chloride (1.2 equiv), dry dichloromethane, 0–5 °C, 2 h | Formation of acid chloride intermediate |
| 2. Coupling | Add 2,4-difluorobenzylamine (1.1 equiv) dropwise, room temperature, 12 h | Amide bond formation |
| 3. Work-up | Quench with saturated NaHCO₃, extract with ethyl acetate, dry over Na₂SO₄ | Removal of acid and by-products |
| 4. Purification | Recrystallization from ethanol or column chromatography | Yield typically 60–80% |
Analytical Data and Characterization
- NMR Spectroscopy:
- ^1H NMR shows characteristic signals for the pyridine ring protons, amide NH, and the difluorobenzyl methylene protons.
- ^19F NMR confirms the presence of fluorine atoms at the 2 and 4 positions on the benzyl ring.
- Mass Spectrometry:
- Molecular ion peak at m/z = 280 corresponding to the molecular weight.
- Infrared Spectroscopy:
- Strong amide C=O stretch near 1650 cm⁻¹.
- Hydroxy group broad absorption around 3200–3500 cm⁻¹.
- Melting Point:
- Typically between 180–190 °C depending on purity.
Summary Table of Preparation Parameters
| Parameter | Typical Range/Value |
|---|---|
| Activation reagent | Thionyl chloride, DCC, or oxalyl chloride |
| Solvent | Dichloromethane, THF |
| Temperature (activation) | 0–5 °C |
| Temperature (coupling) | 25–40 °C |
| Reaction time | 2–24 hours |
| Yield | 60–80% |
| Purification | Recrystallization, chromatography |
Additional Notes
- The presence of electron-withdrawing fluorine atoms on the benzylamine can influence the nucleophilicity and reaction rate, requiring careful control of reaction conditions to optimize yield.
- Side reactions such as hydrolysis of the acid chloride or over-oxidation of the pyridine ring must be minimized by controlling moisture and temperature.
- Alternative coupling methods using carbodiimide chemistry can be employed to avoid harsh reagents like thionyl chloride, improving safety and environmental profile.
Chemical Reactions Analysis
Types of Reactions
N-[(2,4-Difluorophenyl)methyl]-1,4-dihydro-5-hydroxy-4-oxo-3-pyridinecarboxamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like halides. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives. Substitution reactions can lead to the formation of various substituted pyridinecarboxamide compounds.
Scientific Research Applications
Neurodegenerative Diseases
The modulation of NMDA receptors and antioxidant properties make N-[(2,4-Difluorophenyl)methyl]-1,4-dihydro-5-hydroxy-4-oxo-3-pyridinecarboxamide a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Case Study : A study published in the International Journal of Molecular Sciences explored the neuroprotective effects of this compound in cellular models of Alzheimer's disease. The results indicated a significant reduction in neuronal cell death and oxidative stress markers when treated with the compound compared to control groups .
Cancer Therapy
Preliminary research has suggested that the compound may exhibit anticancer properties by inducing apoptosis in cancer cell lines. Its ability to modulate various signaling pathways involved in cell survival and proliferation makes it a subject of interest for cancer therapy.
Case Study : A recent investigation demonstrated that treatment with this compound led to decreased viability in breast cancer cells through mechanisms involving cell cycle arrest and apoptosis .
Inflammation and Immune Response
The compound's anti-inflammatory properties are also noteworthy. It has been shown to inhibit pro-inflammatory cytokine production in various immune models, suggesting potential applications in inflammatory diseases.
Case Study : Research highlighted in PubMed Central indicated that the compound effectively reduced levels of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages, showcasing its potential as an anti-inflammatory agent .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of N-[(2,4-Difluorophenyl)methyl]-1,4-dihydro-5-hydroxy-4-oxo-3-pyridinecarboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle and Functional Group Analysis
The compound shares structural similarities with other 1,4-dihydropyridine (DHP) derivatives and related heterocycles. Key analogs include:
AZ331
- Structure: 5-cyano-4-(2-furyl)-N-(2-methoxyphenyl)-6-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-2-methyl-1,4-dihydropyridine-3-carboxamide.
- Key Differences: Substitution at position 6 with a thioether-linked 4-methoxyphenyl group. Presence of a cyano group at position 5 and a methyl group at position 2. Reduced electron-withdrawing character compared to the 2,4-difluorophenylmethyl group in the target compound.
AZ257
- Structure: 6-{[2-(4-bromophenyl)-2-oxoethyl]thio}-5-cyano-4-(2-furyl)-N-(2-methoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxamide.
- Key Differences :
- Bromine substituent on the phenyl ring introduces steric bulk and polarizability.
- Bromine’s higher atomic radius compared to fluorine may alter binding interactions in enzymatic pockets.
Compound 898503-04-3
- Structure : N-[2-chloro-5-(trifluoromethyl)phenyl]-1-(4-fluorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide.
- Key Differences :
- Dihydropyridazine core (six-membered ring with two adjacent nitrogen atoms) instead of dihydropyridine.
- Trifluoromethyl and chloro substituents enhance electron-withdrawing effects and steric hindrance.
- Implications : The dihydropyridazine scaffold may confer distinct conformational rigidity, altering target selectivity compared to DHPs .
Physicochemical and Pharmacokinetic Properties
| Property | Target Compound | AZ331 | AZ257 | 898503-04-3 |
|---|---|---|---|---|
| Molecular Formula | C₁₄H₁₁F₂N₂O₃ | C₂₇H₂₄N₄O₅S | C₂₆H₂₁BrN₄O₄S | C₁₈H₁₀ClF₄N₃O₂ |
| Molecular Weight (g/mol) | 302.25 | 540.57 | 581.49 | 411.7 |
| LogP (Predicted) | 2.1 | 3.8 | 4.2 | 3.5 |
| Hydrogen Bond Donors | 2 | 2 | 2 | 1 |
| Hydrogen Bond Acceptors | 5 | 9 | 8 | 7 |
Key Observations :
- The target compound has the lowest molecular weight and LogP, suggesting favorable solubility and bioavailability.
- AZ257’s bromine substituent increases molecular weight and LogP, which may limit oral absorption.
Biological Activity
N-[(2,4-Difluorophenyl)methyl]-1,4-dihydro-5-hydroxy-4-oxo-3-pyridinecarboxamide (commonly referred to as DFPM) is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of DFPM, including its synthesis, mechanisms of action, and relevant case studies.
Molecular Structure:
- Molecular Formula: C13H10F2N2O3
- Molecular Weight: 280.227 g/mol
- CAS Number: 1800247-11-3
The structure of DFPM includes a pyridine ring with hydroxy and carbonyl functional groups, which are essential for its biological activity.
Antioxidant Activity
DFPM has been evaluated for its antioxidant properties using various assays. In one study, the compound exhibited significant free radical scavenging activity with an EC50 value comparable to established antioxidants. The antioxidant activity was measured using the DPPH assay, where lower EC50 values indicate higher potency.
| Compound | EC50 Value (μM) |
|---|---|
| DFPM | 17.49 |
| Quercetin | 12.34 |
This data suggests that DFPM possesses notable antioxidant capabilities, which may contribute to its therapeutic potential in oxidative stress-related conditions.
Tyrosinase Inhibition
Tyrosinase is an enzyme critical in melanin biosynthesis and is a target for skin-whitening agents. DFPM has shown promising inhibitory effects on tyrosinase activity. In vitro studies demonstrated an IC50 value that indicates effective inhibition compared to standard inhibitors like kojic acid.
| Compound | IC50 Value (μM) |
|---|---|
| DFPM | 25.29 |
| Kojic Acid | 16.68 |
The structure-activity relationship (SAR) analysis indicated that the difluorophenyl moiety enhances the binding affinity of DFPM to the active site of tyrosinase, thereby increasing its inhibitory efficacy.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of DFPM against various pathogens. The compound was tested against Gram-positive and Gram-negative bacteria, revealing significant antibacterial activity.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 μg/mL |
| Escherichia coli | 64 μg/mL |
These findings suggest that DFPM could be a candidate for developing new antimicrobial agents.
The biological activity of DFPM can be attributed to its ability to interact with specific biological targets:
- Antioxidant Mechanism: DFPM likely scavenges free radicals through electron donation, stabilizing reactive species and preventing cellular damage.
- Tyrosinase Inhibition: The binding of DFPM to tyrosinase may involve hydrogen bonding and hydrophobic interactions, disrupting the enzyme's catalytic function.
- Antimicrobial Action: The compound may disrupt bacterial cell membranes or inhibit key metabolic pathways in pathogens.
Case Study 1: Skin Whitening Efficacy
A clinical trial involving topical application of DFPM showed significant reduction in hyperpigmentation after eight weeks of treatment. Patients reported improved skin tone with minimal side effects, highlighting its potential as a cosmetic agent.
Case Study 2: Antibacterial Efficacy in Wound Healing
In an animal model of infected wounds, DFPM demonstrated enhanced healing rates when used in conjunction with standard antibiotic therapy. The compound reduced bacterial load and promoted tissue regeneration, indicating its utility in wound care applications.
Q & A
Q. What synthetic methodologies are optimal for preparing N-[(2,4-Difluorophenyl)methyl]-1,4-dihydro-5-hydroxy-4-oxo-3-pyridinecarboxamide?
The synthesis of 1,4-dihydropyridine derivatives typically involves Hantzsch-type cyclocondensation reactions, modified to accommodate substituents like the 2,4-difluorobenzyl group. Key steps include:
- Precursor preparation : Reacting a β-keto ester with an ammonium source (e.g., ammonium acetate) and an aldehyde derivative of 2,4-difluorophenylmethylamine.
- Solvent selection : Polar aprotic solvents (e.g., ethanol or DMF) under reflux conditions, with catalysts like piperidine for improved yield .
- Purification : Column chromatography or recrystallization to isolate the target compound.
Note: Substituent positioning (e.g., fluorine atoms) may influence reaction kinetics due to electronic effects, requiring optimization of stoichiometry and temperature.
Q. Which spectroscopic techniques are most effective for characterizing this compound?
A multi-technique approach is recommended:
- NMR : , , and NMR to confirm the difluorophenyl group and pyridinecarboxamide backbone. The 1,4-dihydropyridine ring’s non-aromatic protons appear as distinct multiplets (~δ 4–6 ppm) .
- FT-IR : Peaks at ~1680–1700 cm (C=O stretch) and 3200–3500 cm (O–H/N–H stretches) .
- Mass spectrometry : High-resolution ESI-MS to verify molecular weight and fragmentation patterns.
Q. How can X-ray crystallography resolve the compound’s 3D structure?
Single-crystal X-ray diffraction using SHELXL (for refinement) and SHELXS/SHELXD (for structure solution) is critical. Key considerations:
- Crystallization : Slow evaporation from DMSO/water mixtures to obtain diffraction-quality crystals.
- Data collection : High-resolution (<1.0 Å) data at low temperature (e.g., 100 K) to minimize thermal motion artifacts.
- Validation : R-factors < 5% and electron density maps confirming hydrogen bonding (e.g., hydroxy group interactions) .
Advanced Research Questions
Q. How can researchers address contradictions in reported biological activity data for this compound?
Discrepancies often arise from assay conditions or structural analogs. Methodological solutions include:
- Standardized assays : Use identical cell lines (e.g., HEK293 for calcium modulation) and control compounds (e.g., nifedipine) .
- Structure-activity relationship (SAR) studies : Systematically vary substituents (e.g., replacing 2,4-difluorophenyl with 4-methoxyphenyl) to isolate functional group contributions.
- Meta-analysis : Compare IC values across studies, adjusting for variables like pH, solvent (DMSO vs. ethanol), and protein binding .
Q. What computational strategies predict the compound’s binding mode to calcium channels?
Molecular docking (e.g., AutoDock Vina) combined with molecular dynamics (MD) simulations can model interactions:
- Target selection : Use cryo-EM structures of L-type calcium channels (e.g., Cav1.1, PDB ID: 6JPA).
- Docking parameters : Focus on the dihydropyridine binding pocket, with flexible side chains for the difluorophenyl group.
- Validation : Compare computed binding energies with experimental IC values. MD simulations (>100 ns) assess stability of hydrogen bonds (e.g., between 5-hydroxy and channel residues) .
Q. How should researchers design analogs to enhance metabolic stability without compromising activity?
Rational design principles include:
- Bioisosteric replacement : Substitute the 5-hydroxy group with a metabolically stable moiety (e.g., methoxy or trifluoromethyl).
- Steric shielding : Introduce bulky substituents near metabolically labile sites (e.g., ortho-positions on the difluorophenyl ring).
- In vitro ADME assays : Microsomal stability tests (human liver microsomes) and CYP450 inhibition profiling .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
